![molecular formula C20H19FN2O2 B6639908 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile, also known as JNJ-40411813, is a novel and potent inhibitor of the glycine transporter 1 (GlyT1). This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment.
Mécanisme D'action
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile works by inhibiting the reuptake of glycine, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the availability of glycine, 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile enhances the activity of NMDA receptors, which are involved in learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile has been shown to have a number of biochemical and physiological effects in the brain, including increased glycine levels, enhanced NMDA receptor activity, and modulation of glutamate and GABA neurotransmission. These effects are thought to underlie the cognitive-enhancing and anxiolytic effects of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile is its high potency and selectivity for GlyT1, which makes it a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, one limitation of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.
Orientations Futures
There are several potential future directions for research on 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of longer-acting formulations of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile, which could improve its clinical utility. Additionally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and anxiolytic effects of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile, and to identify potential biomarkers of treatment response.
Méthodes De Synthèse
The synthesis of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile involves several steps, including the reaction of 4-(4-fluorobenzyl)piperidine with ethyl 4-cyanobenzoate, followed by hydrolysis and cyclization to form the desired compound. This process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various neurological and psychiatric disorders. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. In humans, 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile has been found to be well-tolerated and effective in improving cognitive function in patients with schizophrenia and major depressive disorder.
Propriétés
IUPAC Name |
4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-18-7-5-15(6-8-18)19(24)16-9-11-23(12-10-16)20(25)17-3-1-14(13-22)2-4-17/h1-8,16,19,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNRDIBNGAXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.